molecular formula C24H17ClFN3O3 B2587436 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline CAS No. 710967-66-1

2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline

Cat. No.: B2587436
CAS No.: 710967-66-1
M. Wt: 449.87
InChI Key: WLXWLGOWJYLIDQ-UHFFFAOYSA-N
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Description

The compound 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline features a quinoline core substituted at positions 2 (chloro), 3 (4,5-dihydropyrazole ring), and 7 (methoxy). The pyrazoline ring is further modified with a 2-fluorobenzoyl group at position 1 and a furan-2-yl moiety at position 2. This structure combines heterocyclic diversity (quinoline, pyrazoline, and furan) with functional groups that may influence electronic properties, solubility, and bioactivity. While direct biological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs .

Properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c1-31-15-9-8-14-11-17(23(25)27-19(14)12-15)21-13-20(22-7-4-10-32-22)28-29(21)24(30)16-5-2-3-6-18(16)26/h2-12,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXWLGOWJYLIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4F)C5=CC=CO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is not fully understood, but it is believed to interact with various molecular targets through its quinoline core and substituents. Potential pathways include inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key analogs and their substituents:

Compound ID/Name R1 (Position 1) R2 (Position 3) R3 (Quinoline Position 7) Molecular Weight (g/mol) Key Structural Features
Target Compound 2-Fluorobenzoyl Furan-2-yl Methoxy ~480 (estimated) Electron-withdrawing fluorobenzoyl; hydrophilic methoxy
L1 () Phenyl 5-Chlorothiophen-2-yl Chloro ~439 Thiophene with chloro; increased lipophilicity
2b () 4-Chlorophenyl Iodo Chloro 467.86 Halogen-rich; iodo enhances steric bulk
Compound 7 () Aniline Furan-2-yl - ~250 (estimated) Primary amine for hydrogen bonding
6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline () Phenyl Thiophen-2-yl Methyl, Phenyl ~488 Thiophene and phenyl enhance π-π interactions

Key Observations:

  • Heterocyclic Moieties: Replacing furan with thiophene (as in L1 and ) introduces sulfur, which increases lipophilicity and may alter metabolic stability .
  • Halogen Effects: The iodo substituent in compound 2b () contributes to steric bulk, possibly affecting antimicrobial activity .

Physical and Chemical Properties

  • Solubility: Methoxy and fluorobenzoyl groups may balance lipophilicity, enhancing membrane permeability compared to purely hydrophobic analogs (e.g., L1) .

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